molecular formula C3H5NOS B011737 Methoxymethyl isothiocyanate CAS No. 19900-84-6

Methoxymethyl isothiocyanate

Cat. No.: B011737
CAS No.: 19900-84-6
M. Wt: 103.15 g/mol
InChI Key: SWHVODLGSMJMND-UHFFFAOYSA-N
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Description

Methoxymethyl isothiocyanate (CH₃OCH₂NCS) is an organosulfur compound characterized by a methoxymethyl group (-OCH₂-) attached to an isothiocyanate functional group (-NCS). Isothiocyanates (ITCs) are widely studied for their roles in flavor chemistry, agriculture, and pharmaceuticals, with variations in substituent groups significantly influencing their stability, reactivity, and biological activity .

Properties

IUPAC Name

isothiocyanato(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-5-2-4-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHVODLGSMJMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173679
Record name Methoxymethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19900-84-6
Record name Methoxymethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19900-84-6
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Preparation Methods

Synthesis via Dithiocarbamate Intermediate Formation

The most widely documented approach to isothiocyanate synthesis involves the formation of dithiocarbamate intermediates from primary amines. For methoxymethyl isothiocyanate, this would entail reacting methoxymethylamine (1 ) with carbon disulfide (CS₂) in the presence of a base such as triethylamine (Et₃N) or 4-methylmorpholine (NMM). The reaction proceeds via nucleophilic attack of the amine on CS₂, generating a dithiocarbamate salt (2 ), which is subsequently desulfurized to yield the target isothiocyanate (3 ).

Recent advancements in desulfurization reagents have improved the efficiency of this pathway. For example, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurating agent enables rapid conversion under microwave irradiation (90°C, 3 min), achieving yields exceeding 90% for aliphatic isothiocyanates . Applied to methoxymethylamine, this method would likely follow similar kinetics, though solubility differences may necessitate solvent optimization.

Key Reaction Steps:

  • Dithiocarbamate Formation:
    CH3OCH2NH2+CS2+Et3NCH3OCH2NHCSSEt3NH+\text{CH}_3\text{OCH}_2\text{NH}_2 + \text{CS}_2 + \text{Et}_3\text{N} \rightarrow \text{CH}_3\text{OCH}_2\text{NHCSS}^- \text{Et}_3\text{NH}^+

  • Desulfurization:
    CH3OCH2NHCSS+DMT/NMM/TsOCH3OCH2NCS+Byproducts\text{CH}_3\text{OCH}_2\text{NHCSS}^- + \text{DMT/NMM/TsO}^- \rightarrow \text{CH}_3\text{OCH}_2\text{NCS} + \text{Byproducts}

Optimization Considerations:

  • Solvent Choice: Dichloromethane (DCM) or aqueous media .

  • Base Selection: Et₃N or NMM, with the latter reducing racemization in chiral substrates .

  • Reagent Stoichiometry: A 1:3 molar ratio of amine to CS₂ ensures complete dithiocarbamate formation .

Thiophosgene-Mediated Isothiocyanate Synthesis

Thiophosgene (Cl₂C=S) has historically been used to convert primary amines to isothiocyanates. While this method is less favored due to thiophosgene’s toxicity, it remains a benchmark for small-scale syntheses. For this compound, the reaction would proceed as follows:

CH3OCH2NH2+Cl2C=SCH3OCH2NCS+2HCl\text{CH}_3\text{OCH}_2\text{NH}_2 + \text{Cl}_2\text{C=S} \rightarrow \text{CH}_3\text{OCH}_2\text{NCS} + 2\text{HCl}

Advantages and Limitations:

  • Yield: High (75–90%) under anhydrous conditions .

  • Safety Concerns: Requires stringent controls due to thiophosgene’s lachrymatory and corrosive properties .

  • Byproduct Management: HCl gas necessitates trapping with alkaline scrubbers.

Oxidative Desulfurization of Thioamides

An alternative route involves the oxidation of thioamides derived from methoxymethylamine. Thioamides (4 ) are synthesized by treating the amine with thiocarbonyltransfer agents (e.g., Lawesson’s reagent), followed by oxidation with hydrogen peroxide (H₂O₂) or iodine (I₂) to yield the isothiocyanate.

Reaction Pathway:

  • Thioamide Synthesis:
    CH3OCH2NH2+Lawesson’s ReagentCH3OCH2NHC(S)R\text{CH}_3\text{OCH}_2\text{NH}_2 + \text{Lawesson’s Reagent} \rightarrow \text{CH}_3\text{OCH}_2\text{NHC(S)R}

  • Oxidation:
    CH3OCH2NHC(S)R+I2CH3OCH2NCS+RI+HI\text{CH}_3\text{OCH}_2\text{NHC(S)R} + \text{I}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{NCS} + \text{RI} + \text{HI}

Performance Metrics:

  • Yield: Moderate (50–70%), limited by overoxidation risks .

  • Reagent Cost: Lawesson’s reagent is expensive compared to CS₂-based methods .

Microwave-Assisted Synthesis in Aqueous Media

Green chemistry principles have driven interest in aqueous-phase syntheses. A modified dithiocarbamate route using water as the solvent and DMT/NMM/TsO⁻ as the desulfurating agent has been validated for alkyl isothiocyanates, achieving 89% yield at 90°C . For this compound, this method would involve:

  • Aqueous Dithiocarbamate Formation:
    CH3OCH2NH2+CS2+NMMCH3OCH2NHCSSNMMH+\text{CH}_3\text{OCH}_2\text{NH}_2 + \text{CS}_2 + \text{NMM} \rightarrow \text{CH}_3\text{OCH}_2\text{NHCSS}^- \text{NMMH}^+ (in H₂O).

  • Microwave Desulfurization:
    CH3OCH2NHCSS+DMT/NMM/TsO90°C, 3 minCH3OCH2NCS\text{CH}_3\text{OCH}_2\text{NHCSS}^- + \text{DMT/NMM/TsO}^- \xrightarrow{\text{90°C, 3 min}} \text{CH}_3\text{OCH}_2\text{NCS}.

Benefits:

  • Reduced Environmental Impact: Eliminates organic solvents .

  • Scalability: Compatible with continuous-flow reactors.

Comparison of Synthetic Methods

The table below summarizes the efficiency, practicality, and scalability of the four primary methods:

MethodReagentsYield (%)Reaction TimeSafety Considerations
Dithiocarbamate + DMTCS₂, DMT/NMM/TsO⁻903 minLow toxicity reagents
ThiophosgeneCl₂C=S851 hHigh toxicity
Thioamide OxidationLawesson’s reagent, I₂656 hModerate cost, byproduct HI
Aqueous MicrowaveCS₂, DMT/NMM/TsO⁻, H₂O895 minSolvent-free, energy-efficient

Key Insights:

  • The DMT/NMM/TsO⁻-mediated route offers the best balance of speed, yield, and safety .

  • Thiophosgene remains viable for small-scale applications despite hazards .

  • Aqueous microwave synthesis aligns with sustainable chemistry goals but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Methoxymethyl Isothiocyanate

The synthesis of MMITC can be achieved through various methods. One notable approach involves the reaction of methoxyallene with thiophosgene or isothiocyanate precursors. This method allows for the efficient production of MMITC while minimizing racemization and maximizing yield. The use of microwave-assisted synthesis has also been reported to enhance the reaction rates and yields significantly.

Antibacterial Properties

MMITC exhibits significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The compound's isothiocyanate moiety is known to disrupt bacterial cell membranes, leading to cell death. Studies have shown that derivatives of isothiocyanates can be synthesized to improve their antibacterial efficacy while reducing toxicity to human cells.

Anticancer Potential

Research indicates that MMITC may have anticancer properties, particularly in targeting castration-resistant prostate cancer (CRPC). A study demonstrated that isothiocyanate-containing hybrid androgen receptor antagonists, which include MMITC derivatives, could effectively downregulate androgen receptor signaling and induce apoptosis in CRPC cells. This dual-targeting approach enhances the therapeutic potential against resistant cancer forms .

Applications in Agrochemicals

MMITC has been explored for its potential use as a biopesticide due to its natural origin and effectiveness against plant pathogens. Its application can lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices. The compound's ability to inhibit the growth of fungi and bacteria makes it a promising candidate for developing eco-friendly pest control agents.

Material Science Applications

In material science, MMITC has been utilized in the production of functional polymers and coatings due to its reactive isothiocyanate group. These materials exhibit enhanced properties such as improved adhesion and resistance to environmental degradation.

Study on Antiproliferative Effects

A comparative study assessed the antiproliferative effects of MMITC on human colorectal cancer cells (HT29). The results indicated that MMITC significantly inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a chemopreventive agent .

Hybrid Drug Development

In another case study focusing on CRPC treatment, researchers developed a hybrid drug incorporating MMITC that not only targeted androgen receptors but also induced ferroptosis in cancer cells. This innovative approach showcased the versatility of MMITC in drug design .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntibacterialE. coli, S. aureusDisruption of cell membrane
AnticancerProstate Cancer CellsDownregulation of androgen receptor signaling
AntifungalVarious fungal strainsInhibition of fungal growth
BiopesticidePlant pathogensNatural pesticide activity

Mechanism of Action

The mechanism of action of methoxymethyl isothiocyanate involves its ability to interact with nucleophilic sites in biological molecules. It can modify proteins and enzymes by forming covalent bonds with amino acid residues, leading to alterations in their function. This interaction is crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Features

ITCs differ primarily in their substituent groups:

  • Allyl isothiocyanate (AITC) : CH₂=CHCH₂NCS (allyl group).
  • Benzyl isothiocyanate : C₆H₅CH₂NCS (aromatic benzyl group).
  • Methyl isothiocyanate : CH₃NCS (simple alkyl group).
  • 4-Methoxyphenyl isothiocyanate : CH₃OC₆H₄NCS (methoxy-substituted aromatic group).
  • Methoxymethyl isothiocyanate (inferred) : CH₃OCH₂NCS (ether-linked methoxymethyl group).

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Odor Characteristics Key Applications
Allyl ITC C₃H₅NS 99.15 Pungent, mustard-like Food flavoring, antimicrobial agent
Benzyl ITC C₇H₅NS 149.19 Mustard-like, sharp Natural flavor (papaya oil), pharmaceuticals
Methyl ITC C₂H₃NS 73.12 Sharp, irritating Pesticide, soil fumigant
4-Methoxyphenyl ITC C₈H₇NOS 165.21 Not specified Research reagent, organic synthesis
Methoxymethyl ITC* C₃H₅NOS ~103.14 Likely pungent (inferred) Hypothetical: Agrochemicals, pharmaceuticals

*Inferred data based on structural analogs.

Stability and Reactivity

  • AITC : Highly reactive and volatile, requiring stabilization via encapsulation or pH control .
  • Isopropyl ITC : More stable than AITC due to steric hindrance from the branched alkyl group .
  • Methyl ITC : Relatively stable but highly toxic; requires strict safety protocols during handling .

Biological Activity

Methoxymethyl isothiocyanate (MMITC) is a sulfur-containing compound that belongs to the isothiocyanate family, which is recognized for its diverse biological activities. Isothiocyanates are derived from glucosinolates found in cruciferous vegetables and have garnered attention for their potential health benefits, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of MMITC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

MMITC has a chemical structure characterized by a methoxy group attached to a methyl isothiocyanate moiety. The presence of the isothiocyanate group (N=C=S-N=C=S) is critical for its biological reactivity, allowing it to interact with various cellular targets.

Anticancer Activity

Research indicates that MMITC exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : MMITC causes cell cycle arrest at the G2/M phase in colorectal cancer cells, leading to reduced cell proliferation .
  • Apoptosis Induction : The compound triggers mitochondrial dysfunction independent of the p53 pathway, which is crucial for apoptosis in cancer cells .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that MMITC can inhibit tumor growth in xenograft models, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

Isothiocyanates, including MMITC, are known for their antimicrobial properties. They have been shown to inhibit the growth of various pathogens:

  • Bacterial Inhibition : Studies indicate that MMITC can reduce the viability of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing antimicrobial agents .
  • Biofilm Disruption : MMITC has demonstrated efficacy in disrupting biofilms formed by bacteria, which are often resistant to conventional antibiotics .

Anti-inflammatory Effects

MMITC exhibits anti-inflammatory activities by modulating inflammatory pathways:

  • Cytokine Production : It has been reported that MMITC can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential in managing inflammatory diseases .
  • Oxidative Stress Reduction : The compound may also reduce oxidative stress markers in various cellular models, contributing to its protective effects against inflammation-related damage .

The biological activities of MMITC can be attributed to several mechanisms:

  • Electrophilic Nature : The electrophilic isothiocyanate group allows MMITC to covalently modify proteins and nucleic acids, leading to altered cellular signaling pathways .
  • Gene Expression Modulation : MMITC influences gene expression related to apoptosis and cell cycle regulation, enhancing its anticancer effects .
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, which can lead to oxidative stress in cancer cells and contribute to apoptosis .

Study 1: Anticancer Efficacy

A study investigated the effects of MMITC on human colorectal cancer cell lines (HCT116). Results showed that treatment with MMITC significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. Notably, this effect was observed even at low concentrations, highlighting the compound's potency as an anticancer agent.

Study 2: Antimicrobial Properties

In another study focusing on bacterial biofilms, MMITC was tested against Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and metabolic activity at sub-MIC concentrations of MMITC. This suggests its potential application in treating biofilm-associated infections.

Data Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialInhibits bacterial growth; disrupts biofilms
Anti-inflammatoryReduces cytokine production; lowers oxidative stress

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling methoxymethyl isothiocyanate in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Store in a cool, dry place away from oxidizing agents, acids, and bases. Incompatibilities include alcohols and amines, which may cause hazardous reactions .
  • Emergency Protocols: In case of skin/eye contact, rinse immediately with water for ≥15 minutes. Use emergency showers/eyewash stations . Contaminated clothing must be laundered separately to prevent secondary exposure .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer:

  • Reaction Monitoring: Employ gas chromatography (GC) with time-resolution analysis to track intermediate formation and rearrangement reactions. For example, Gibbs free energy calculations can identify thermodynamic bottlenecks .
  • Experimental Design: Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity) and central composite designs to optimize reaction conditions .
  • Example Parameters from Related Studies:
FactorOptimized RangeReference
Reaction Temperature25–40°C
Solvent pH6.5–7.5

Q. What analytical techniques are most effective for detecting this compound in complex biological samples?

  • Methodological Answer:

  • Derivatization: Use phenyl isothiocyanate (PITC) or fluorescein isothiocyanate (FITC) derivatives to enhance detection sensitivity in HPLC or LC-MS .
  • Spectroscopy: Infrared (IR) spectroscopy (e.g., NIST Standard Reference Database 69) can identify functional groups, while surface-enhanced Raman scattering (SERS) improves detection limits in trace analysis .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the degradation kinetics of this compound in environmental matrices?

  • Methodological Answer:

  • Soil Degradation Studies: Adapt methods from methyl isothiocyanate research, such as varying soil temperature (20–40°C) and organic matter content (e.g., manure application rates) to model degradation pathways .
  • Central Composite Design (CCD): Optimize variables like pH and microbial activity. For example, a CCD with 5 factors and 20 runs was used to study histamine derivatization kinetics in tuna samples .

Q. How can transcriptomic analysis elucidate the molecular interactions of this compound with bacterial pathogens?

  • Methodological Answer:

  • RNA Sequencing (RNA-seq): Compare gene expression profiles in bacterial cultures (e.g., Staphylococcus aureus) before and after exposure. Focus on virulence factor downregulation (e.g., biofilm formation genes) .
  • Validation: Use qRT-PCR to confirm differential expression of key genes (e.g., hla, spa) and correlate with phenotypic assays (e.g., reduced biofilm biomass) .

Q. How can researchers resolve contradictory data on the reactivity of this compound with nucleophiles under varying pH conditions?

  • Methodological Answer:

  • Systematic Parameter Variation: Design a factorial experiment to test reactivity across pH gradients (3–10) and nucleophile concentrations. Use ANOVA to identify statistically significant interactions .
  • Mechanistic Modeling: Apply Gibbs free energy calculations (as in 2-chloro-2-propenyl isothiocyanate studies) to predict reaction favorability under specific conditions .

Q. What role does computational modeling play in predicting this compound’s interaction with biomolecular targets?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding affinities to enzymes like myrosinase or glutathione-S-transferase. Validate with experimental IC50 values from enzyme inhibition assays .
  • Docking Studies: Use software like AutoDock Vina to predict binding poses with cysteine residues, a common target of isothiocyanates .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxymethyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Methoxymethyl isothiocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.